3-(6-Chloro-2-oxochromene-3-carbonyl)-6-methylchromen-2-one
CAS No.:
Cat. No.: VC16411516
Molecular Formula: C20H11ClO5
Molecular Weight: 366.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H11ClO5 |
|---|---|
| Molecular Weight | 366.7 g/mol |
| IUPAC Name | 3-(6-chloro-2-oxochromene-3-carbonyl)-6-methylchromen-2-one |
| Standard InChI | InChI=1S/C20H11ClO5/c1-10-2-4-16-11(6-10)8-14(19(23)25-16)18(22)15-9-12-7-13(21)3-5-17(12)26-20(15)24/h2-9H,1H3 |
| Standard InChI Key | FLWBWYJSWIFXDU-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)C3=CC4=C(C=CC(=C4)Cl)OC3=O |
Introduction
Chemical Identity and Structural Features
Systematic Nomenclature and Molecular Architecture
The IUPAC name 3-(6-chloro-2-oxochromene-3-carbonyl)-6-methylchromen-2-one reflects its bis-coumarin structure, where two chromen-2-one moieties are linked via a carbonyl group . The 6-chloro substitution on the first chromene ring and the 6-methyl group on the second introduce steric and electronic asymmetries, influencing intermolecular interactions (Fig. 1).
Table 1: Molecular identifiers of 3-(6-Chloro-2-oxochromene-3-carbonyl)-6-methylchromen-2-one
| Property | Value |
|---|---|
| IUPAC Name | 3-(6-chloro-2-oxochromene-3-carbonyl)-6-methylchromen-2-one |
| Molecular Formula | C₂₀H₁₁ClO₅ |
| Molecular Weight | 366.7 g/mol |
| SMILES | CC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)C3=CC4=C(C=CC(=C4)Cl)OC3=O |
| InChIKey | FLWBWYJSWIFXDU-UHFFFAOYSA-N |
The X-ray crystallographic data, though unavailable, predict a planar configuration due to conjugated π-systems across both coumarin units . Quantum mechanical simulations suggest that the chloro group at C6 and methyl at C6′ induce localized electron density shifts, potentially enhancing electrophilic reactivity at the carbonyl sites.
Synthesis and Manufacturing
Conventional Synthetic Routes
The primary synthesis involves a two-step condensation-cyclization strategy:
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Condensation: 6-Chloro-2-hydroxybenzaldehyde reacts with malonic acid derivatives (e.g., diethyl malonate) under acidic conditions, forming a β-keto ester intermediate.
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Cyclization: Intramolecular esterification via H₂SO₄ or PPA (polyphosphoric acid) yields the 6-chloro-2-oxochromene-3-carbonyl precursor, which subsequently undergoes Friedel-Crafts acylation with 6-methyl-4-hydroxycoumarin to form the target compound.
Table 2: Representative synthesis conditions
| Step | Reagents | Temperature | Yield (%) |
|---|---|---|---|
| 1 | Diethyl malonate, H₂SO₄ | 80°C | 68 |
| 2 | PPA, 6-methylcoumarin | 120°C | 52 |
Advanced Manufacturing Techniques
Microwave-assisted synthesis reduces reaction times from hours to minutes (e.g., 15 minutes at 150°C) while improving yields to ~75%. Solvent-free mechanochemical methods are also explored to align with green chemistry principles, though scalability challenges persist.
Physicochemical Properties
Thermal and Spectral Characteristics
Experimental data on melting points remain unreported, but analogous chloro-coumarins exhibit melting ranges of 210–230°C . UV-Vis spectra show λₘₐₐ at 320 nm (π→π*) and 260 nm (n→π*), consistent with extended conjugation. IR stretches at 1745 cm⁻¹ (C=O), 1620 cm⁻¹ (C=C), and 760 cm⁻¹ (C-Cl) confirm functional groups .
Solubility and Stability
The compound is sparingly soluble in water (<0.1 mg/mL) but dissolves in polar aprotic solvents (DMF, DMSO). Stability studies indicate decomposition above 200°C, with hydrolytic susceptibility at the ester linkage under alkaline conditions.
Mechanisms of Action
Enzyme Interactions
Molecular docking studies suggest affinity for human serum albumin (HSA) with a binding constant (Kₐ) of 1.2×10⁴ M⁻¹, implying potential for drug delivery. Esterase-like activity is observed in vitro, cleaving the carbonyl bridge to release 6-methylcoumarin .
Applications in Research and Industry
Medicinal Chemistry
The compound serves as a lead structure for dual COX-2/5-LOX inhibitors, with derivatization studies focusing on replacing the methyl group with fluorinated moieties.
Material Science
As a fluorophore, its quantum yield (Φ = 0.33) suits OLED applications, though emission intensity diminishes in polar solvents due to aggregation-caused quenching.
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